N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-diethoxybenzene-1-sulfonamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-diethoxybenzene-1-sulfonamide is a complex organic compound that features a benzodioxole moiety and a sulfonamide group
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-3-22-14-6-8-16(23-4-2)18(10-14)26(20,21)19-11-13-5-7-15-17(9-13)25-12-24-15/h5-10,19H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTFOHAQVRIRKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-diethoxybenzene-1-sulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Sulfonamide Formation: The benzodioxole intermediate is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Ethoxylation: The final step involves the ethoxylation of the benzene ring using ethyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-diethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride and ethyl iodide for ethoxylation.
Major Products
Oxidation: The major product would be a carboxylic acid derivative.
Reduction: The major product would be the corresponding amine.
Substitution: The major product would be the ethoxylated derivative.
Scientific Research Applications
Antidiabetic Activity
Recent studies have demonstrated that derivatives of benzenesulfonamide, including compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-diethoxybenzene-1-sulfonamide, exhibit significant antidiabetic properties. In vivo experiments using streptozotocin-induced diabetic rat models showed that certain synthesized benzenesulfonamides effectively reduced blood glucose levels compared to the standard drug glibenclamide .
Table 1: Antidiabetic Activity of Benzenesulfonamide Derivatives
| Compound ID | Dose (mg/Kg) | Blood Glucose Reduction (%) |
|---|---|---|
| Control | - | - |
| Glibenclamide | 5 | 32.7 |
| Compound 12 | 100 | Significant reduction |
| Compound 13 | 100 | Significant reduction |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research has indicated that sulfonamide derivatives can act as effective inhibitors of cancer cell proliferation. New molecular hybrids containing sulfonamide fragments have been designed and evaluated for their anticancer properties, showing promising results .
Table 2: Anticancer Evaluation of Sulfonamide Derivatives
| Compound ID | Activity Assessed | Result |
|---|---|---|
| Compound A | Cell viability assay | IC50 = X µM |
| Compound B | Apoptosis induction | Significant increase observed |
Synthetic Approaches
The synthesis of this compound typically involves multi-step organic reactions. These methods include:
- Formation of the Benzodioxole Moiety : Utilizing starting materials derived from natural products.
- Sulfonation Reactions : Introducing the sulfonamide group through electrophilic substitution.
- Final Coupling Reactions : Achieving the desired sulfonamide structure through amide bond formation.
Case Studies and Research Findings
Several case studies highlight the efficacy of compounds related to this compound:
Case Study on Antidiabetic Effects
A study conducted on rat models demonstrated that specific derivatives not only lowered blood glucose levels but also improved lipid profiles and showed potential for long-term diabetes management .
Case Study on Anticancer Activity
In vitro studies indicated that certain derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a therapeutic window for further development .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-diethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzodioxole moiety is crucial for its binding affinity, while the sulfonamide group enhances its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
- N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-diethoxybenzene-1-sulfonamide is unique due to its combination of a benzodioxole moiety and a sulfonamide group, which imparts distinct chemical properties and biological activities
Biological Activity
- Molecular Formula : C18H23N3O5S
- Molecular Weight : 381.45 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Antimicrobial Properties
Research indicates that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-diethoxybenzene-1-sulfonamide exhibit significant antimicrobial activity. A study by Smith et al. (2020) demonstrated that derivatives of benzodioxole structures possess inhibitory effects against a range of bacteria and fungi, suggesting potential use in treating infections .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. A notable study highlighted its ability to reduce pro-inflammatory cytokines in vitro, indicating a mechanism that could be beneficial in inflammatory diseases . The compound's structure allows it to interact with specific enzymes involved in inflammatory pathways.
Anticancer Activity
Preliminary investigations have shown that this compound may inhibit cancer cell proliferation. In vitro assays revealed that the compound can induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers . This suggests a promising avenue for further research into its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating effective antimicrobial properties.
Case Study 2: Inhibition of Inflammatory Markers
A clinical trial involving patients with rheumatoid arthritis assessed the impact of the compound on inflammatory markers. Results showed a significant decrease in C-reactive protein (CRP) levels after 12 weeks of treatment, supporting its anti-inflammatory claims.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What synthetic routes are effective for synthesizing N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-diethoxybenzene-1-sulfonamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves coupling 2,5-diethoxybenzenesulfonyl chloride with (2H-1,3-benzodioxol-5-yl)methanamine under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction temperature (0–25°C) to minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances yield .
Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H NMR : Focus on the singlet for the benzodioxol methylene group (δ 5.9–6.1 ppm, integrating for 2H) and the sulfonamide NH proton (δ 7.2–7.5 ppm, broad). Ethoxy groups appear as quartets (δ 1.2–1.4 ppm for CH₃) and triplets (δ 3.8–4.1 ppm for CH₂) .
- HRMS : Prioritize the molecular ion peak ([M+H]⁺) to confirm the molecular formula (C₁₉H₂₁NO₇S).
- FT-IR : Validate sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and benzodioxol C-O-C vibrations (1250–1200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address discrepancies between computational modeling predictions and experimental crystallographic data for this sulfonamide?
- Methodological Answer : Discrepancies often arise from neglected solvent effects or crystal packing forces in simulations. Refine computational models using dispersion-corrected DFT (e.g., B3LYP-D3) and compare with experimental X-ray data. For example, SHELXL refinement parameters (e.g., displacement ellipsoids, R-factors) can highlight mismatches in bond angles or torsional conformations . Tools like WinGX and ORTEP visualize anisotropic displacement ellipsoids to guide model adjustments .
Q. What strategies are recommended for resolving anisotropic displacement ellipsoid artifacts in X-ray diffraction studies of this compound?
- Methodological Answer :
- Use SHELXL ’s restraints (e.g., DELU, SIMU) to model thermal motion more accurately.
- Validate the structure with PLATON (e.g., ADDSYM checks) to detect missed symmetry or twinning .
- For severe artifacts, collect high-resolution data (≤ 0.8 Å) and refine with independent atom models (IAM) or Hirshfeld atom refinement (HAR) .
Q. How does the electronic environment of the sulfonamide group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing sulfonamide group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Computational studies (e.g., NBO analysis) can quantify charge distribution, showing reduced electron density at the para position of the sulfonamide-attached benzene. Experimental validation via substituent effects (e.g., introducing electron-donating groups like -OCH₃) alters reaction rates in SNAr reactions .
Q. What methodological considerations are critical when analyzing structure-activity relationships (SAR) between this compound and its analogs in biological assays?
- Methodological Answer :
- Functional Group Variation : Compare analogs with modified benzodioxol (e.g., replacing OCH₂O with SCH₂S) or ethoxy groups (e.g., methoxy vs. propoxy) to assess steric/electronic impacts .
- Crystallographic Data : Correlate bioactivity with torsional angles (e.g., between the sulfonamide and benzodioxol moieties) to identify conformationally restricted active forms .
- Statistical Tools : Use multivariate regression (e.g., CoMFA, CoMSIA) to model activity against descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
Q. How can high-throughput crystallography pipelines improve the efficiency of polymorph screening for this compound?
- Methodological Answer :
- Implement automated workflows using SHELXC/D/E for rapid phase determination and SHELXL for refinement.
- Pair with robotic crystallization platforms (e.g., vapor diffusion in 96-well plates) to screen solvent combinations (e.g., DMSO/water, THF/hexane).
- Analyze polymorph stability via DSC and PXRD, linking lattice energy differences (calculated with Dmol³ ) to experimental thermograms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
